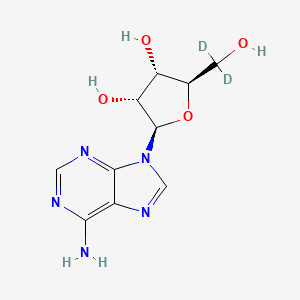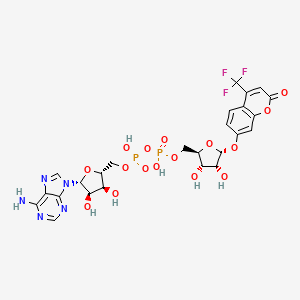
PHD2/HDACs-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PHD2/HDACs-IN-1 is a potent hybrid inhibitor that targets both prolyl hydroxylase domain-containing protein 2 (PHD2) and histone deacetylases (HDACs). This compound has shown significant potential in scientific research, particularly in the fields of biology and medicine, due to its ability to modulate the stability and activity of hypoxia-inducible factor 1-alpha (HIF-1α) and its protective effects against cisplatin-induced acute kidney injury .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PHD2/HDACs-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of various organic synthesis techniques, such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, optimized for yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
PHD2/HDACs-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
科学的研究の応用
PHD2/HDACs-IN-1 has a wide range of scientific research applications, including:
作用機序
PHD2/HDACs-IN-1 exerts its effects by inhibiting the activity of both PHD2 and HDACs. PHD2 is an enzyme that hydroxylates HIF-1α, marking it for degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes .
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by this compound results in increased acetylation of histones, leading to a more open chromatin structure and enhanced transcription of target genes .
類似化合物との比較
PHD2/HDACs-IN-1 is unique in its dual inhibition of both PHD2 and HDACs, which distinguishes it from other compounds that target only one of these enzymes. Similar compounds include:
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Roxadustat: A PHD inhibitor used to treat anemia in chronic kidney disease.
Panobinostat: Another HDAC inhibitor used in the treatment of multiple myeloma.
The uniqueness of this compound lies in its ability to simultaneously modulate both PHD2 and HDAC activity, providing a broader range of biological effects and potential therapeutic applications .
特性
分子式 |
C18H19N9O4 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
N-[1-[5-(hydroxycarbamoyl)pyrimidin-2-yl]piperidin-4-yl]-6-oxo-2-pyrazol-1-yl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H19N9O4/c28-14(25-31)11-8-19-17(20-9-11)26-6-2-12(3-7-26)23-15(29)13-10-21-18(24-16(13)30)27-5-1-4-22-27/h1,4-5,8-10,12,31H,2-3,6-7H2,(H,23,29)(H,25,28)(H,21,24,30) |
InChIキー |
WXBFFCPFJFYHFX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C2=CN=C(NC2=O)N3C=CC=N3)C4=NC=C(C=N4)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


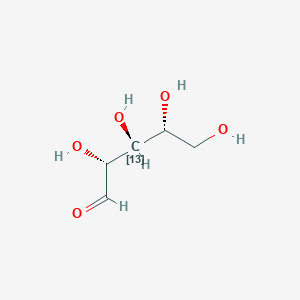
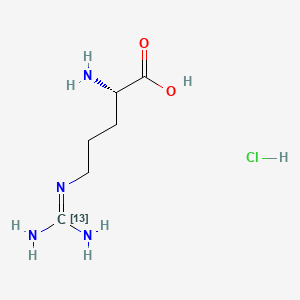
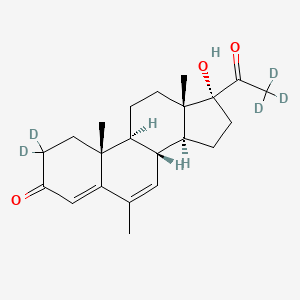
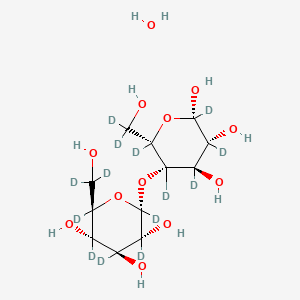


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
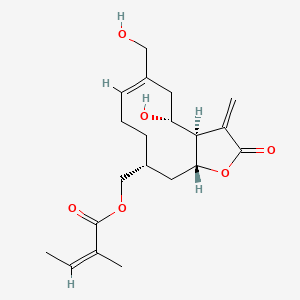
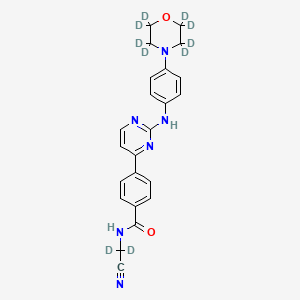
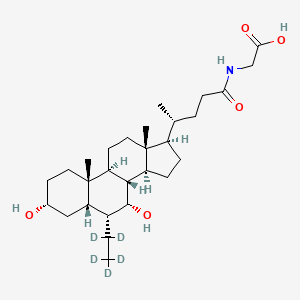
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

